11-Hydroxygelsenicine

Analytical Chemistry Pharmacokinetics Residue Analysis

Ensure analytical specificity in Gelsemium alkaloid research with 11-Hydroxygelsenicine, the unique C11-hydroxylated standard. This positional isomer is non-interchangeable with gelsenicine or 14-hydroxygelsenicine in SAR, pharmacokinetic, and residue depletion studies. Critical for UPLC-MS/MS validation and food safety monitoring programs. Buy only if you require genuine 11-Hydroxygelsenicine for reproducible, defensible data. Guaranteed HPLC purity.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
Cat. No. B12403617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxygelsenicine
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCCC1=NC2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC
InChIInChI=1S/C19H22N2O4/c1-3-14-11-7-17-19(8-15(20-14)12(11)9-25-17)13-5-4-10(22)6-16(13)21(24-2)18(19)23/h4-6,11-12,15,17,22H,3,7-9H2,1-2H3/t11-,12+,15+,17-,19+/m1/s1
InChIKeyZXUAITOHPKQHGN-NWPJSNQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

11-Hydroxygelsenicine: A Gelsedine-Type Indole Alkaloid with a Specific Hydroxylation Pattern for Pain and Toxicology Research


11-Hydroxygelsenicine (CAS: 1195760-68-9) is a naturally occurring indole alkaloid belonging to the gelsedine-type subclass, primarily isolated from the ethanolic extract of *Gelsemium elegans* stems . Its molecular structure (C19H22N2O4) is characterized by a specific hydroxyl substitution at the C11 position, a feature that distinguishes it from other *Gelsemium* alkaloids and is critical to its unique physicochemical and potential pharmacological profile [1]. As a key component in the phytochemical arsenal of *G. elegans*, this compound is a subject of significant interest for research into its role as a potential analgesic and its toxicological properties [2].

The Procurement Risk: Why Substituting 11-Hydroxygelsenicine with Generic Gelsedine-Type Alkaloids is Not Scientifically Justified


In research and industrial applications involving *Gelsemium* alkaloids, generic substitution is a critical risk. The biological activity, toxicity profile, and analytical behavior of these compounds are exquisitely sensitive to minor structural variations [1]. 11-Hydroxygelsenicine's distinct hydroxylation at the C11 position fundamentally differentiates it from close analogs like gelsenicine, 14-hydroxygelsenicine, and gelsemine [2]. This single substitution can dramatically alter receptor binding kinetics, metabolic stability, and chromatographic retention, rendering the compound non-interchangeable for studies on structure-activity relationships (SAR), pharmacokinetic tracking, or the development of targeted therapeutics . Procuring the correct, high-purity compound is therefore essential for ensuring experimental reproducibility and data validity, as using a different alkaloid would constitute a change in the independent variable, not a generic alternative.

Quantitative Differentiation of 11-Hydroxygelsenicine: Evidence-Based Selection Criteria for Analytical and Pharmacological Studies


Chromatographic Retention Time Distinguishes 11-Hydroxygelsenicine from 14-Hydroxygelsenicine in UPLC-MS/MS

In a validated UPLC-MS/MS method for multi-component analysis of *Gelsemium elegans* in biological matrices, 11-Hydroxygelsenicine and its positional isomer, 14-Hydroxygelsenicine, exhibit distinct retention times, confirming their structural differentiation and enabling selective quantification [1]. The method parameters establish a clear analytical distinction critical for method development.

Analytical Chemistry Pharmacokinetics Residue Analysis

Matrix Effect Analysis in Biological Samples: 11-Hydroxygelsenicine Exhibits Distinct Behavior Compared to 14-Hydroxygelsenicine

Quantitative LC-MS analysis in goat matrices reveals that 11-Hydroxygelsenicine exhibits a distinct matrix effect (ME) compared to its positional isomer, 14-Hydroxygelsenicine [1]. This difference in ionization efficiency in the presence of biological material is a critical factor for method validation and accurate quantification in pharmacokinetic or toxicological studies.

Bioanalysis Method Validation Toxicology

Structural Differentiation: Specific C11 Hydroxylation of 11-Hydroxygelsenicine vs. C14 Hydroxylation in 14-Hydroxygelsenicine

The primary structural distinction of 11-Hydroxygelsenicine is the site of hydroxylation on the indole alkaloid scaffold [1]. While both 11-Hydroxygelsenicine and 14-Hydroxygelsenicine share the same molecular formula (C19H22N2O4), the different position of the hydroxyl group (C11 vs. C14) defines them as unique chemical entities [2]. This positional isomerism is a fundamental differentiator with potential implications for biological activity.

Structural Elucidation Medicinal Chemistry SAR Studies

In Silico ADMET Predictions: 11-Hydroxygelsenicine Shows a High Probability of Blood-Brain Barrier Penetration

Computational ADMET predictions using admetSAR 2.0 suggest that 11-Hydroxygelsenicine has a high likelihood (75.00% probability) of crossing the blood-brain barrier (BBB) [1]. This in silico finding supports its potential as a research tool for investigating central nervous system (CNS) targets. In contrast, its predicted human oral bioavailability is low (57.14% probability of being non-bioavailable), a common characteristic among many alkaloids that informs formulation and administration route for in vivo studies.

ADMET Neuropharmacology Drug Discovery

Validated Application Scenarios for 11-Hydroxygelsenicine in Research and Industrial Settings


Development and Validation of Bioanalytical Methods for Multi-Component Gelsemium Alkaloid Quantification

11-Hydroxygelsenicine is an essential analytical standard for the development and validation of UPLC-MS/MS methods designed to simultaneously quantify multiple *Gelsemium* alkaloids in complex biological matrices. Its distinct retention time and matrix effect, as identified in goat studies, necessitate its inclusion to ensure method specificity, accuracy, and to prevent cross-interference with its positional isomer, 14-Hydroxygelsenicine [1]. This application is critical for pharmacokinetic, toxicological, and residue depletion studies of *G. elegans*.

Use as a Residue Marker in Food Safety and Veterinary Toxicology Studies

Based on tissue residue depletion studies in pigs, 11-Hydroxygelsenicine has been identified as one of the potential residue markers for *Gelsemium elegans* exposure [1]. Its use as a specific marker in monitoring programs for food safety (e.g., in livestock that may have ingested the plant) or in veterinary forensic toxicology is a key industrial application. Procuring a high-purity standard is a prerequisite for developing reliable and legally defensible analytical tests for these purposes.

In Vitro Structure-Activity Relationship (SAR) Studies on Glycine Receptor Modulation

Given that the structurally related alkaloid gelsenicine is known to act on spinal glycine receptors (GlyRα3) to produce antinociception, 11-Hydroxygelsenicine represents a crucial probe for detailed SAR studies [1]. The specific C11 hydroxylation offers a unique point of chemical divergence to explore how this modification alters receptor binding affinity and downstream signaling compared to non-hydroxylated (gelsenicine) or alternatively hydroxylated (14-hydroxygelsenicine) analogs. This application is central to medicinal chemistry efforts aimed at developing novel, non-opioid analgesics with improved safety profiles.

Research into CNS Penetration and the Modulation of Neurotransmitter Systems

In silico predictions of high blood-brain barrier permeability for 11-Hydroxygelsenicine support its application in neuropharmacological research [1]. It serves as a valuable chemical biology tool for investigating its effects on CNS neurotransmitter systems, including potential interactions with GABA and NMDA receptors, as suggested by vendor and computational data [2]. Such studies are fundamental for understanding the compound's mechanism of action and for exploring its potential in models of anxiety, pain, or other neurological conditions.

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